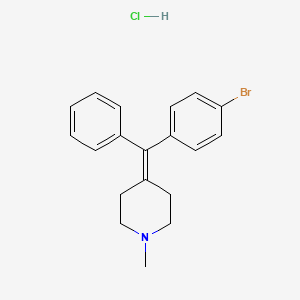
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride typically involves the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or piperidine. This reaction forms a chalcone intermediate, which is then subjected to further reactions to introduce the piperidine moiety .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production. Common industrial methods include hydrogenation, cyclization, and amination reactions .
化学反応の分析
Types of Reactions
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals
作用機序
The mechanism of action of piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- N-Phenyl-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- N-Phenethyl-4-piperidone
Uniqueness
Piperidine, 4-((4-bromophenyl)phenylmethylene)-1-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
130820-47-2 |
|---|---|
分子式 |
C19H21BrClN |
分子量 |
378.7 g/mol |
IUPAC名 |
4-[(4-bromophenyl)-phenylmethylidene]-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C19H20BrN.ClH/c1-21-13-11-17(12-14-21)19(15-5-3-2-4-6-15)16-7-9-18(20)10-8-16;/h2-10H,11-14H2,1H3;1H |
InChIキー |
AQAUOALBGUGYDN-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC1.Cl |
溶解性 |
53.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


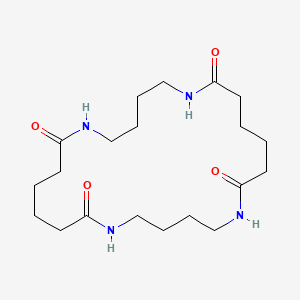
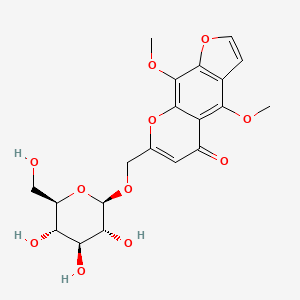
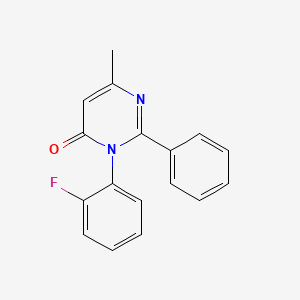
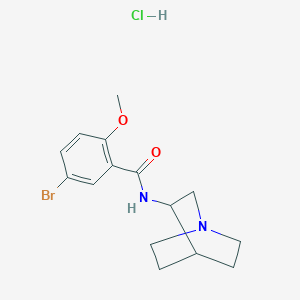
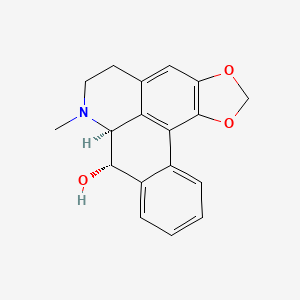
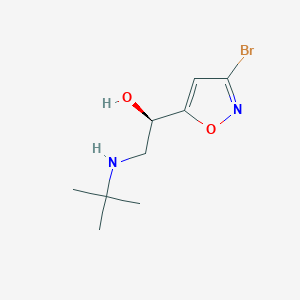
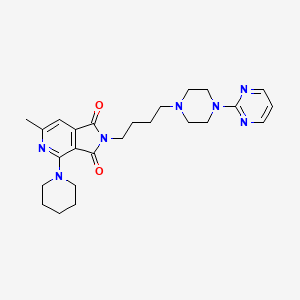


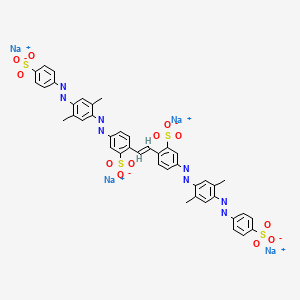
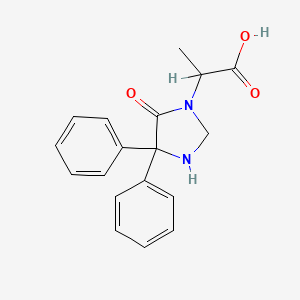

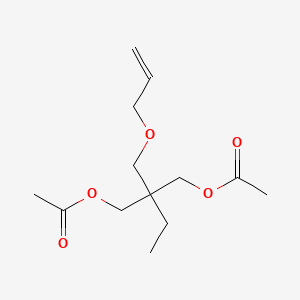
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
